molecular formula C15H28N2O2 B13958789 tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13958789
M. Wt: 268.39 g/mol
InChI Key: XUDILNSVFRWAIV-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two nitrogen atoms within a decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Comparison: tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate stands out due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it unique in its applications .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-5-16-9-6-15(12-16)7-10-17(11-8-15)13(18)19-14(2,3)4/h5-12H2,1-4H3

InChI Key

XUDILNSVFRWAIV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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